Cas no 2171372-21-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
- 2171372-21-5
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
- EN300-1574608
-
- インチ: 1S/C24H28N2O5/c1-3-16(13-22(27)25-15(2)12-23(28)29)26-24(30)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,3,12-14H2,1-2H3,(H,25,27)(H,26,30)(H,28,29)/t15?,16-/m1/s1
- InChIKey: UIOZSAWLUDNWLZ-OEMAIJDKSA-N
- ほほえんだ: O(C(N[C@H](CC)CC(NC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574608-10.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1574608-0.05g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1574608-0.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1574608-500mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1574608-10000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1574608-5000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1574608-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1574608-1000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1574608-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1574608-50mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171372-21-5 | 50mg |
$2829.0 | 2023-09-24 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報
Introduction to 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic Acid (CAS No. 2171372-21-5)
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number 2171372-21-5, represents a class of molecules that are engineered to exhibit specific biochemical interactions, making it a subject of intense research for potential therapeutic applications. The structural complexity of this molecule, featuring a pentanamidobutanoic backbone modified with a fluorenylmethoxycarbonyl (Fmoc) group and an enantiomerically defined (3R) configuration, positions it as a candidate for drug discovery and development in several critical areas.
The Fmoc moiety is particularly noteworthy in this context, as it is widely employed in peptide synthesis and proteomics due to its stability and ease of removal under mild acidic conditions. The incorporation of the Fmoc group into the side chain of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid suggests potential utility in the synthesis of peptidomimetics or as an intermediate in the production of more complex biologics. This feature aligns with the broader trend in medicinal chemistry toward designing molecules that mimic natural biomolecules while offering improved pharmacokinetic properties.
The enantiomeric purity of the (3R) configuration is another critical aspect that underscores the compound's relevance in modern drug design. Chirality plays a pivotal role in the biological activity of many therapeutic agents, and the precise stereochemical specification of this compound ensures that its interactions with biological targets are predictable and controlled. This level of structural definition is essential for advancing preclinical studies and eventual clinical trials, where the efficacy and safety of a drug are rigorously evaluated.
Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid might interact with biological systems. These tools allow researchers to simulate the binding affinity and kinetics of the compound with various protein targets, providing insights into its potential mechanisms of action. For instance, studies have suggested that molecules with similar structural motifs may interfere with enzyme activity or modulate signaling pathways, which could be exploited for therapeutic benefit.
The pentanamidobutanoic core of this compound lends itself to further derivatization, enabling the creation of libraries of related molecules for high-throughput screening. This approach is increasingly popular in drug discovery pipelines, as it allows researchers to rapidly identify compounds with desired biological activities. The versatility of this scaffold makes it an attractive platform for developing novel treatments against a range of diseases, including those involving metabolic disorders or inflammatory responses.
In addition to its synthetic utility, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid has been explored in conjunction with emerging technologies such as CRISPR-Cas9 gene editing and mRNA therapeutics. The ability to incorporate structurally complex molecules into these systems opens up new avenues for precision medicine, where treatments can be tailored to individual genetic profiles. The Fmoc group, in particular, may serve as a handle for post-translational modifications or as a linker in multi-component drug formulations.
The pharmaceutical industry has shown growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The presence of the fluorenyl ring in 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid aligns with this trend, suggesting that derivatives of this molecule may exhibit favorable pharmacokinetic profiles. Such properties are crucial for ensuring that a drug reaches its target site at sufficient concentrations while minimizing side effects.
Furthermore, the compound's potential role in peptide mimetics underscores its relevance in addressing challenges associated with peptide-based therapeutics. Peptides are inherently susceptible to degradation by proteases in biological systems, which limits their clinical utility. By designing molecules that mimic peptide sequences while offering greater stability, researchers can overcome these limitations and develop more effective treatments for conditions such as cancer or autoimmune diseases.
As research continues to uncover new biological pathways and therapeutic targets, compounds like 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid will likely play an increasingly important role in drug development. Their structural complexity and functional diversity make them valuable tools for exploring novel mechanisms of action and for optimizing existing therapeutic strategies. The integration of cutting-edge synthetic methodologies with advanced computational techniques will further accelerate progress in this area.
In conclusion, CAS No. 2171372-21-5 represents a promising candidate for further investigation in pharmaceutical chemistry. Its unique structural features—combining an enantiomerically pure backbone with functional groups such as the Fmoc moiety—position it as a versatile building block for drug discovery efforts. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly contribute to the development of innovative treatments that address unmet medical needs.
2171372-21-5 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) 関連製品
- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)
- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)



